molecular formula C11H7BrF3NO4 B12858284 Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate

Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate

Cat. No.: B12858284
M. Wt: 354.08 g/mol
InChI Key: AZMMGHXGQIAHTG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a furo[3,2-c]pyridine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The resulting intermediate is then esterified using ethyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

Molecular Formula

C11H7BrF3NO4

Molecular Weight

354.08 g/mol

IUPAC Name

ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H7BrF3NO4/c1-2-19-10(18)8-6(17)5-7(20-8)4(12)3-16-9(5)11(13,14)15/h3,17H,2H2,1H3

InChI Key

AZMMGHXGQIAHTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CN=C2C(F)(F)F)Br)O

Origin of Product

United States

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